Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate
Description
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate is a quinoline derivative featuring a benzyloxy group at position 8, a methoxy group at position 2, and a methyl ester at position 2.
Properties
Molecular Formula |
C19H17NO4 |
|---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2-methoxy-8-phenylmethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-22-18-15(19(21)23-2)11-14-9-6-10-16(17(14)20-18)24-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 |
InChI Key |
WEIDMUIJUQGBIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CC=C(C2=N1)OCC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy halide reacts with the quinoline derivative.
Methoxylation: The methoxy group can be introduced using a methylating agent such as dimethyl sulfate or methyl iodide.
Esterification: The carboxylic acid group at the 3-position can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 8-(benzyloxy)-2-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from its ability to interfere with bacterial cell wall synthesis or disrupt fungal cell membranes . The exact molecular pathways and targets are still under investigation, but it is known to interact with key enzymes and receptors involved in microbial growth and survival.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Structural Insights: X-ray crystallography of 2-chloro-8-methoxyquinoline-3-carbaldehyde () reveals planar quinoline rings, suggesting similar geometry for the target compound .
- Thermal Stability : High melting points in coumarin derivatives (e.g., 330–332°C, ) correlate with hydrogen-bonding networks, absent in the target compound due to ester/ether groups .
- Unanswered Questions: Detailed pharmacokinetics (e.g., logP, bioavailability) and in vivo efficacy of this compound require further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
